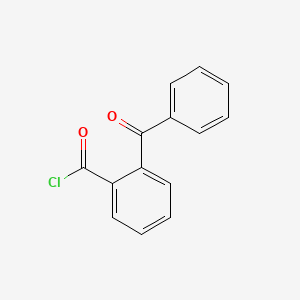

2-Benzoylbenzoyl chloride

Vue d'ensemble

Description

2-Benzoylbenzoyl chloride is a chemical compound with the molecular formula C14H9ClO2 and a molecular weight of 244.67300 . It is also known by other synonyms such as benzoyl-benzoyl chloride, o-benzoylbenzoyl chloride, and Benzoylbenzoic chloride .

Chemical Reactions Analysis

While specific chemical reactions involving 2-Benzoylbenzoyl chloride are not detailed in the sources, benzoyl chloride derivatives are known to be useful in improving small-molecule analysis in biological samples by LC–MS/MS .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Benzoylbenzoyl chloride are not fully detailed in the sources. The compound’s melting point, boiling point, and density are not specified .Applications De Recherche Scientifique

Synthesis and Organic Chemistry

2-Benzoylbenzoyl chloride is a versatile compound in the field of organic chemistry and synthesis. It has been used in various synthetic procedures to create complex organic molecules.

Annulative Coupling for Phenanthrene Derivatives

2-Arylbenzoyl chlorides, a category which includes 2-Benzoylbenzoyl chloride, undergo annulative coupling with alkynes in the presence of specific catalysts to form phenanthrene derivatives. This process occurs without the need for an external base and is significant for its regioselectivity and the formation of complex organic structures (Nagata et al., 2014).

Benzoylation in the Synthesis of Dimethylbenzophenone

2-Benzoylbenzoyl chloride has been utilized in the benzoylation of p-xylene using clay-supported catalysts. This process is vital for the production of 2,5-dimethylbenzophenone, widely used as a UV light stabilizer in plastics, cosmetics, and films. The use of specific clay-supported catalysts offers benefits like reusability and the elimination of effluent disposal problems, marking a significant advancement in sustainable chemical processes (Yadav et al., 2003).

Formation of Photosensitive Mesogens

Compounds derived from 4-(4′-alkyloxyphenylazo)benzoyl chlorides, which may include structures similar to 2-Benzoylbenzoyl chloride, have been studied for their liquid-crystalline properties and potential use in optical switching. These compounds showcase rapid switching times and durability, making them promising materials for technological applications (Jaworska et al., 2017).

Material Science and Catalysis

2-Benzoylbenzoyl chloride plays a crucial role in material science, especially in the development of catalysts and advanced materials.

Nickel(0) Catalysis

The compound has been implicated in studies exploring nickel catalysis for the Mizoroki-Heck-type coupling of substituted benzyl chlorides with terminal alkenes. This catalytic process is noteworthy for its simplicity, high regioselectivity, and operation under benign conditions, which are critical for industrial and pharmaceutical applications (Standley & Jamison, 2013).

Production of Anthraquinone

In the dehydration reaction of 2-benzoylbenzoic acid, a derivative of 2-Benzoylbenzoyl chloride, different heterogeneous catalysts have been studied to optimize the production of anthraquinone, a compound of substantial industrial significance. The study of these catalysts contributes to enhancing the efficiency and sustainability of the production process (Tesser et al., 2002).

Safety And Hazards

Benzoyl chloride, a related compound, is known to be hazardous. It is combustible, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is toxic if inhaled . It is reasonable to assume that 2-Benzoylbenzoyl chloride may have similar hazards, but specific safety data for this compound is not provided in the sources.

Orientations Futures

Benzoyl chloride derivatization, which could potentially involve 2-Benzoylbenzoyl chloride, has been highlighted as a promising technique for improving small-molecule analysis in biological samples, with potential applications in metabolomics . Further improvements in LC and MS technology are expected to lead to better detection limits and increase the number of analytes observed in a single assay .

Propriétés

IUPAC Name |

2-benzoylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO2/c15-14(17)12-9-5-4-8-11(12)13(16)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJVTLOHDLKVFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451358 | |

| Record name | 2-benzoylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoylbenzoyl chloride | |

CAS RN |

22103-85-1 | |

| Record name | 2-benzoylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

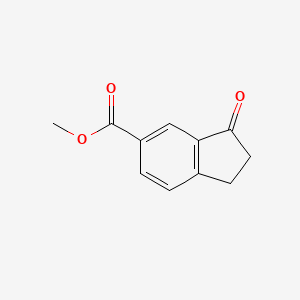

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)